molecular formula C15H24O10 B7791089 Dihydrocatalpol CAS No. 6736-86-3

Dihydrocatalpol

Cat. No.: B7791089
CAS No.: 6736-86-3
M. Wt: 364.34 g/mol
InChI Key: NYCXYIWXBJWWIL-PZYDOOQISA-N
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Description

Dihydrocatalpol is an iridoid glycoside, a type of naturally occurring compound found in various plant species. It is structurally related to catalpol, another well-known iridoid glycoside. This compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrocatalpol can be synthesized through various chemical reactions, including glycosylation and hydrolysis. The preparation method for in vivo formula involves dissolving the compound in a mixture of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80, followed by dilution with distilled water .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as the roots of Rehmannia glutinosa. High-speed countercurrent chromatography is one of the methods used to separate and purify this compound from crude extracts .

Chemical Reactions Analysis

Types of Reactions

Dihydrocatalpol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced antioxidant properties, while reduction reactions may produce reduced forms with different biological activities .

Scientific Research Applications

Mechanism of Action

Dihydrocatalpol exerts its effects through multiple molecular targets and pathways. It has been shown to regulate the HDAC4/PPAR-γ signaling pathway, which plays a crucial role in reducing inflammation and oxidative stress. Additionally, this compound can inhibit the NF-κB/NLRP3 inflammatory axis, thereby reducing the expression of inflammatory factors .

Comparison with Similar Compounds

Dihydrocatalpol is structurally similar to several other iridoid glycosides, including:

This compound stands out due to its specific molecular targets and pathways, making it a unique compound with distinct therapeutic potential.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]decan-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O10/c16-3-6-9(19)10(20)11(21)14(23-6)24-13-7-5(1-2-22-13)8(18)12-15(7,4-17)25-12/h5-14,16-21H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12+,13+,14+,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCXYIWXBJWWIL-PZYDOOQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001104596
Record name β-D-Glucopyranoside, (1aS,1bS,2S,6R,6aS,6bS)-octahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6736-86-3
Record name β-D-Glucopyranoside, (1aS,1bS,2S,6R,6aS,6bS)-octahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6736-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranoside, (1aS,1bS,2S,6R,6aS,6bS)-octahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrocatalpol
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Dihydrocatalpol
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Dihydrocatalpol
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Dihydrocatalpol
Reactant of Route 5
Dihydrocatalpol
Reactant of Route 6
Dihydrocatalpol

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